1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea

Description

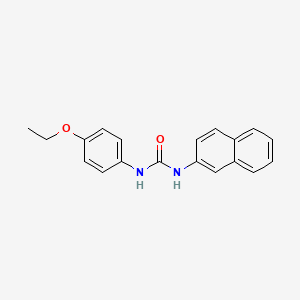

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea is a urea derivative featuring a 4-ethoxyphenyl group attached to one nitrogen of the urea moiety and a naphthalen-2-yl group to the other. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-18-11-9-16(10-12-18)20-19(22)21-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWOJVAABWLUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 4-ethoxyaniline with 2-naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.

Major Products

Oxidation: Corresponding quinones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (CAS 251917-79-0)

- Structural Differences : The methoxy group is at the ortho position (2-position) on the phenyl ring instead of the para position (4-position) in the target compound. This positional isomerism affects electronic distribution and steric hindrance.

- Physicochemical Properties: Molecular formula: C₁₈H₁₆N₂O₂; molecular weight: 292.33 g/mol. Calculated properties: Topological polar surface area (PSA) = 58.2 Ų, XLogP = 4.2, hydrogen bond donors = 2, acceptors = 4 .

1-Ethyl-3-naphthalen-1-ylurea

- Structural Differences : An ethyl group replaces the 4-ethoxyphenyl moiety, and the naphthalene is linked at the 1-position instead of the 2-position.

- Physicochemical Properties :

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea

- Structural Differences : Incorporates a 2,4-dichlorophenyl group and a 1-naphthyl group.

- Functional Implications : The electron-withdrawing chlorine atoms enhance electrophilicity and may improve interaction with hydrophobic pockets in biological targets. The 1-naphthyl orientation alters steric interactions compared to 2-naphthyl .

1-(4-Aminophenyl)-3-naphthalen-1-ylurea (CAS 37732-48-2)

- Structural Differences : A primary amine replaces the ethoxy group at the para position.

- Functional Implications : The amine group introduces hydrogen-bonding capability and basicity, contrasting with the ethoxy group’s electron-donating and lipophilic nature. Safety data indicate handling precautions for inhalation exposure .

Physicochemical and Structural Analysis

Table 1: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea | C₁₉H₁₈N₂O₂ | 306.36 | ~4.5* | ~58.2 | 4-Ethoxyphenyl, 2-naphthyl |

| 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea | C₁₈H₁₆N₂O₂ | 292.33 | 4.2 | 58.2 | 2-Methoxyphenyl, 2-naphthyl |

| 1-Ethyl-3-naphthalen-1-ylurea | C₁₃H₁₄N₂O | 214.26 | ~3.0 | 58.2 | Ethyl, 1-naphthyl |

| 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea | C₁₉H₁₅Cl₂N₂O | 379.25 | ~5.8 | 58.2 | 2,4-Dichlorophenyl, 1-naphthyl |

*Estimated based on analog data.

Key Observations:

- Substituent Position : Para-substituted ethoxy groups (target compound) enhance symmetry and electronic effects compared to ortho-substituted analogs .

- Naphthalene Orientation : 2-Naphthyl derivatives (target) may exhibit better stacking interactions than 1-naphthyl due to spatial arrangement .

- LogP Trends : Chlorinated derivatives (e.g., 2,4-dichlorophenyl) show higher hydrophobicity, critical for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.